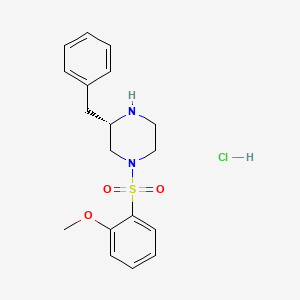![molecular formula C19H40N2O4 B13787734 Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- CAS No. 66161-66-8](/img/structure/B13787734.png)
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a chemical compound with the molecular formula C16H33NO3. It is also known by other names such as N,N-bis(2-hydroxyethyl)dodecanamide and has a molecular weight of 287.4381 . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the reaction of dodecanoic acid with diethanolamine. The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or alcohols .
Applications De Recherche Scientifique
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of cell membrane interactions and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of personal care products, detergents, and lubricants due to its surfactant properties
Mécanisme D'action
The mechanism of action of Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauramide DEA: Similar in structure but lacks the bis(2-hydroxyethyl) group.
Coco diethanolamide: Derived from coconut oil and has similar surfactant properties.
Lauric acid diethanolamide: Another related compound with similar applications
Uniqueness
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is unique due to its specific chemical structure, which imparts distinct properties such as enhanced solubility and stability. These characteristics make it particularly valuable in applications requiring high-performance surfactants and emulsifiers .
Propriétés
Numéro CAS |
66161-66-8 |
|---|---|
Formule moléculaire |
C19H40N2O4 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
3-(dodecanoylamino)-N,N-bis(2-hydroxyethyl)propan-1-amine oxide |
InChI |
InChI=1S/C19H40N2O4/c1-2-3-4-5-6-7-8-9-10-12-19(24)20-13-11-14-21(25,15-17-22)16-18-23/h22-23H,2-18H2,1H3,(H,20,24) |
Clé InChI |
CIUUDZFUNINMNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


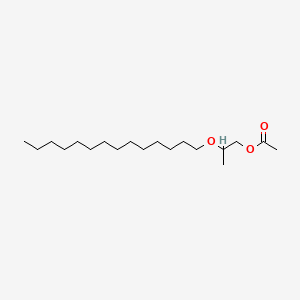
![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)
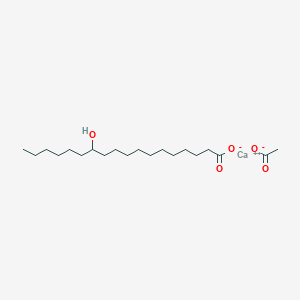
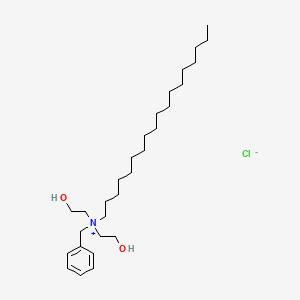

![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
![3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
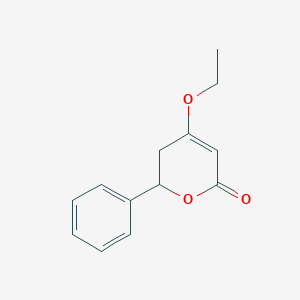
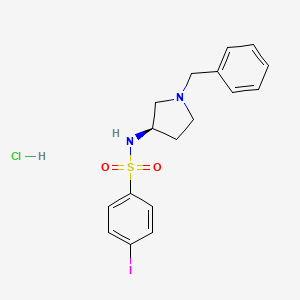

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)
